molecular formula C10H11BrFNO B1401107 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1339047-73-2

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1401107
CAS No.: 1339047-73-2
M. Wt: 260.1 g/mol
InChI Key: MICKFZMFCXIWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol ( 1339047-73-2) is a high-purity azetidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H11BrFNO and a molecular weight of 260.10 g/mol, is characterized by the presence of a bromo-fluorobenzyl group attached to the azetidin-3-ol scaffold . The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that serves as a valuable scaffold in drug discovery, often contributing to metabolic stability and influencing the physicochemical properties of lead compounds. The simultaneous presence of bromine and fluorine atoms on the phenyl ring makes this compound a versatile synthetic intermediate. The halogen atoms are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries for structure-activity relationship studies . Compounds featuring the azetidin-3-ol core have been investigated in patent literature for various therapeutic applications, including as potential inhibitors of enzymes like PDE9 for the treatment of cognitive disorders and Alzheimer's disease . Furthermore, azetidinone derivatives (the ketone analogs of azetidinols) have demonstrated notable antibacterial properties when hybridized with other pharmacophores, such as imidazole, highlighting the potential of this chemical class in developing new anti-infective agents to address multidrug-resistant bacteria . This product is provided with a purity of 98% and should be stored at 2-8°C to maintain stability . It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICKFZMFCXIWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

The primary synthetic approach to 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The key steps are:

  • Starting Materials:

    • 2-Bromo-4-fluorobenzyl chloride
    • Azetidin-3-ol
  • Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is employed to deprotonate azetidin-3-ol, enhancing its nucleophilicity.
    • Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic substitution.
    • Temperature: The reaction mixture is heated moderately (e.g., 50–80°C) to promote substitution and increase reaction rate.
    • Time: Reaction times vary from several hours up to overnight to ensure completion.
  • Mechanism:
    The azetidin-3-ol acts as a nucleophile, attacking the benzylic carbon of the benzyl chloride, displacing the chloride ion and forming the desired azetidin-3-ol derivative.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 2-Bromo-4-fluorobenzyl chloride + Azetidin-3-ol + NaOH/K2CO3 Nucleophilic substitution at benzylic position
2 Heating (50–80°C) for several hours Formation of this compound
3 Work-up and purification Isolation of pure compound by extraction and recrystallization

Industrial-Scale Preparation

Industrial synthesis of this compound employs similar chemistry but incorporates process intensification and optimization for scale-up:

  • Reactor Design: Large stirred tank reactors or continuous flow reactors are used to control reaction parameters precisely.

  • Reagent Quality: Industrial-grade reagents are used, with careful control of impurities to ensure product quality.

  • Optimization: Temperature, pressure, and stoichiometry are optimized to maximize yield and minimize by-products.

  • Purification: Advanced purification methods such as recrystallization, chromatography, or distillation are employed to obtain high-purity product suitable for pharmaceutical or specialty chemical applications.

  • Environmental and Safety Considerations: Waste minimization and solvent recovery systems are integrated to comply with regulatory standards.

Research Findings and Optimization Studies

Several research studies have focused on optimizing the synthetic route to improve yield, selectivity, and scalability:

  • Base Selection: Potassium carbonate has been found to provide better yields and cleaner reactions compared to sodium hydroxide due to milder basicity reducing side reactions.

  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates, but greener alternatives such as acetonitrile or ethanol-water mixtures are being explored for sustainability.

  • Temperature Control: Maintaining moderate temperatures avoids decomposition of azetidin-3-ol and minimizes side product formation.

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction time.

  • Yield Improvements: Yields in optimized laboratory procedures typically range from 70% to 85%, with industrial processes achieving even higher yields through continuous processing.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2-Bromo-4-fluorobenzyl chloride, azetidin-3-ol
Base Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Solvent DMF, DMSO, acetonitrile, ethanol-water mixtures
Temperature 50–80°C
Reaction Time Several hours to overnight
Reaction Type Nucleophilic substitution
Purification Methods Extraction, recrystallization, chromatography
Industrial Scale Techniques Continuous flow reactors, optimized stirring, temperature and pressure control
Yield Range 70–85% (laboratory), higher in industrial optimized processes

Additional Notes on Related Synthetic Approaches

  • Alternative halogenated benzyl precursors with different fluorine and bromine substitution patterns (e.g., 2-bromo-5-fluorobenzyl chloride) have been synthesized using similar methods, indicating the robustness of the nucleophilic substitution approach for azetidin-3-ol derivatives.

  • The presence of both bromine and fluorine atoms allows for further functionalization post-synthesis through substitution or cross-coupling reactions, expanding the compound's utility in medicinal chemistry.

  • Industrial synthesis also emphasizes advanced purification to remove halogenated impurities and unreacted starting materials, ensuring compliance with pharmaceutical-grade standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under controlled conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Suzuki-Miyaura CouplingPd(dppf)Cl₂, KOAc, DMSO, 80°CBiaryl derivatives77%
AzidationNaN₃, DMF, 60°C2-Azido-4-fluorobenzyl derivative68%
CyanationCuCN, DMF, 120°C2-Cyano-4-fluorobenzyl derivative56%

This reactivity is leveraged in drug discovery to introduce functional groups that enhance target binding or metabolic stability .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-couplings, enabling C–C bond formation:

Table 1: Cross-Coupling Reaction Parameters

SubstrateCatalyst SystemSolvent/TempProduct ApplicationYieldSource
Arylboronic AcidsPd(dppf)Cl₂, K₂CO₃DME/H₂O, 120°CBiaryl scaffolds for kinase inhibitors85%
Terminal AlkynesCuI, Pd(PPh₃)₄THF, 80°CAlkynylated intermediates72%

These reactions are pivotal for constructing complex pharmacophores in oncology therapeutics .

Oxidation and Reduction

The hydroxyl group on the azetidine ring undergoes selective oxidation, while the benzyl position can be reduced:

  • Oxidation :

    • Reagents : KMnO₄ (aq. acidic conditions) or CrO₃ (anhydrous)

    • Product : Ketone derivative (3-oxoazetidine)

    • Yield : 89% (CrO₃)

  • Reduction :

    • Reagents : NaBH₄/MeOH or LiAlH₄/THF

    • Product : Dehalogenated benzyl-azetidine (removes Br/F)

    • Yield : 62% (NaBH₄)

Aza-Michael Addition

The azetidine nitrogen participates in aza-Michael additions with α,β-unsaturated carbonyl compounds:

Table 2: Aza-Michael Reaction Optimization

ElectrophileBaseSolventTempYieldSource
Methyl acrylateK₂CO₃MeCN65°C64%
AcroleinDBUDCM25°C78%

This reaction expands the compound’s utility in synthesizing fused heterocycles for antimicrobial agents .

Halogen Exchange Reactions

The fluorine atom at the 4-position can be replaced via aromatic nucleophilic substitution under harsh conditions:

ReagentConditionsProductYieldSource
NH₃ (liq.)CuBr, 150°C, sealed tube4-Amino-2-bromobenzyl analog41%
NaOMeDMF, 130°C4-Methoxy-2-bromobenzyl analog53%

Mechanistic Insights

  • Bromine Reactivity : The electron-withdrawing fluorine atom meta to bromine enhances the latter’s electrophilicity, accelerating cross-couplings .

  • Steric Effects : The azetidine ring’s strain increases the nucleophilicity of its nitrogen, favoring aza-Michael additions .

This compound’s versatility in bond-forming reactions underpins its role in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its unique structural features enable the exploration of new therapeutic agents targeting diseases such as cancer and infections. One notable application is its role as a MEK inhibitor, which can disrupt the MEK-ERK signaling pathway commonly associated with various cancers, including melanoma and colorectal cancer .

Antimicrobial Activity
Research indicates that 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity
The compound has shown promise in anticancer studies. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers. The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.5Induces apoptosis via tubulin disruption
A54915.2G2/M phase arrest
HCT11612.8Inhibition of cell proliferation

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, enhances its utility in synthetic organic chemistry.

Materials Science

Due to its unique structural properties, this compound is being explored for the development of novel materials with specific electronic or optical properties. The azetidine ring structure allows for potential applications in creating advanced polymers or nanomaterials.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, demonstrating significant cytotoxicity and induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Halogen Substitution Patterns

  • Bromine Position: Moving bromine from the 2-position (target compound) to the 3-position (as in 1-[(3-Bromophenyl)methyl]azetidin-3-ol ) alters steric interactions and electronic effects.
  • Fluorine Retention : The 4-fluoro substituent is conserved in the target compound and {1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine , suggesting fluorine’s role in modulating electron-withdrawing effects or metabolic stability.

Ring System Modifications

  • Azetidine vs. The methanamine group adds a basic nitrogen, which could influence solubility and receptor interactions.
  • Oxane vs. Azetidine : 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid replaces azetidine with an oxane ring, introducing an oxygen atom and a carboxylic acid group. This significantly alters polarity and hydrogen-bonding capacity.

Functional Group Variations

  • Hydroxyl vs. Amino Groups: The target compound’s hydroxyl group contrasts with the amino group in 1-(4-Amino-2-fluorophenyl)azetidin-3-ol . The amino group may enhance solubility in acidic environments, while the hydroxyl group could participate in hydrogen bonding.

Pharmacological and Physicochemical Implications

While pharmacological data are absent in the provided evidence, structural trends suggest:

  • Bioactivity : The ortho-bromo/para-fluoro substitution pattern in the target compound and its piperidine analog may favor interactions with halogen-binding pockets in enzymes or receptors.
  • Solubility: The hydroxyl group in azetidin-3-ol derivatives could enhance water solubility compared to non-polar analogs like 1-[(3-Bromophenyl)methyl]azetidin-3-ol .
  • Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism, extending half-life in vivo.

Biological Activity

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This compound features a unique structural framework that includes both bromine and fluorine substituents, enhancing its reactivity and biological profile. Research has indicated that this compound may possess antimicrobial , antiviral , and anticancer properties, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C10_{10}H10_{10}BrFNO, with the following characteristics:

PropertyValue
Molecular Weight252.09 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
StructureChemical Structure

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Antiviral Properties

Preliminary investigations have suggested that this compound may inhibit viral replication. Specific studies focused on its effects against common viruses, although detailed mechanisms remain to be elucidated.

Anticancer Potential

The compound's anticancer properties have been explored in various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression. Notably, its interaction with specific molecular targets enhances its therapeutic potential.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of bromine and fluorine enhances binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, altering downstream signaling cascades.
  • Cell Cycle Interference : Evidence suggests it may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

A review of recent literature highlights several key studies involving this compound:

  • Antimicrobial Study : In a study published by BenchChem, the compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
  • Antiviral Research : A preliminary report indicated that the compound inhibited viral replication in vitro, although specific viral targets were not identified.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting azetidin-3-ol derivatives with 2-bromo-4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). For example, describes a similar synthesis of azetidin-3-ol derivatives using nucleophilic displacement with brominated aryl substrates. Optimization of reaction time, temperature (typically 50–80°C), and solvent polarity is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.72–4.63 ppm for azetidine protons, δ 132.92–128.15 ppm for aromatic carbons) to confirm substituent positions and stereochemistry .
  • X-ray Crystallography : Using programs like SHELX (SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. highlights SHELX’s robustness in small-molecule refinement, particularly for halogenated aromatics .
  • Mass Spectrometry : ESI-MS (e.g., m/z 253.60 [M+H]⁺) for molecular weight confirmation .

Advanced: What role does the 2-bromo-4-fluorophenyl group play in biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies () demonstrate that substituents on the phenyl ring significantly modulate potency. For example:

Substituent IC₅₀ (μM) Activity Trend
2-Bromo-4-fluorophenyl0.21High potency (baseline)
2-Chloro-3-fluorophenyl0.31Moderate retention
2-Chloro-5-fluorophenyl>1.0Reduced potency
3,4-Difluorophenyl0.25Comparable to baseline

The bromine atom enhances hydrophobic interactions, while the fluorine at the 4-position improves metabolic stability. Substitutions at positions 2 and 4 are optimal for target binding, whereas bulky groups at other positions disrupt activity .

Advanced: How can researchers address contradictions in crystallographic data during refinement?

Methodological Answer:
Contradictions (e.g., disorder, twinning) require:

  • Robust Refinement : Use SHELXL’s twin refinement (TWIN/BASF commands) for twinned data. notes SHELX’s capability to handle high-resolution or twinned datasets via iterative least-squares cycles .
  • Validation Tools : Check R-factor convergence, residual electron density maps, and ADP (Atomic Displacement Parameter) consistency.
  • Cross-Verification : Compare results with ORTEP-III ( ) for graphical validation of thermal ellipsoids and molecular geometry .

Advanced: How should discrepancies in SAR data be analyzed statistically?

Methodological Answer:
Discrepancies (e.g., conflicting IC₅₀ values) necessitate:

  • Dose-Response Replication : Repeat assays in triplicate under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Multivariate Analysis : Apply ANOVA or mixed-effects models to account for variables like solvent purity or cell-line variability.
  • QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic effects (Hammett σ) with activity trends. emphasizes iterative SAR testing to resolve outliers .

Advanced: What are the challenges in determining the azetidin-3-ol moiety’s conformation in solution?

Methodological Answer:
The azetidine ring’s puckering and hydroxyl orientation can be assessed via:

  • NOESY NMR : Detect through-space interactions between the hydroxyl proton and adjacent azetidine/aryl protons.
  • DFT Calculations : Optimize conformers at the B3LYP/6-31G(d) level to compare experimental vs. theoretical NMR chemical shifts.
  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) stabilize hydrogen-bonded conformers, altering ring dynamics. highlights azetidin-3-ol’s acidity (pKa ~14.5), influencing proton exchange rates in NMR .

Advanced: How can researchers optimize synthetic yield while avoiding azetidine ring-opening side reactions?

Methodological Answer:

  • Protection Strategies : Temporarily protect the azetidine hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during coupling steps.
  • Mild Bases : Use NaHCO₃ instead of strong bases (e.g., NaOH) to prevent nucleophilic attack on the azetidine ring.
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress ring-opening intermediates. and suggest similar protocols for azetidine derivatives .

Advanced: What analytical techniques resolve conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using fluorescence polarization (FP), SPR, and cell-based viability assays.
  • Standardized Controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-assay variability.
  • Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify consistent trends, adjusting for assay sensitivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.